N'-acetyl-2-cyanoacetohydrazide

説明

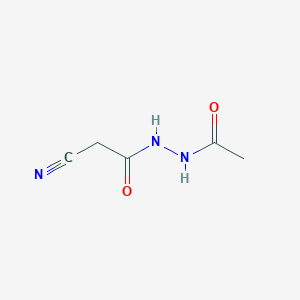

Structure

3D Structure

特性

IUPAC Name |

N'-acetyl-2-cyanoacetohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-4(9)7-8-5(10)2-3-6/h2H2,1H3,(H,7,9)(H,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDJVSZQZYWMLQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NNC(=O)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80971224 | |

| Record name | 2-Cyano-N-(1-hydroxyethylidene)ethanehydrazonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80971224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55819-76-6 | |

| Record name | NSC27602 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27602 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Cyano-N-(1-hydroxyethylidene)ethanehydrazonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80971224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Acetyl 2 Cyanoacetohydrazide and Its Derivatives

Classical Synthetic Pathways

Traditional methods for synthesizing N'-acetyl-2-cyanoacetohydrazide and its derivatives rely on well-established organic reactions, primarily acylation and condensation.

Acylation Reactions (e.g., with Acetic Anhydride)

The direct synthesis of this compound involves the acylation of cyanoacetohydrazide. Cyanoacetohydrazide, a versatile precursor, is typically prepared through the reaction of an ethyl cyanoacetate (B8463686) with hydrazine (B178648) hydrate (B1144303). researchgate.netnih.gov

In the acylation step, the terminal nitrogen atom of the hydrazide group in cyanoacetohydrazide acts as a nucleophile, attacking an acylating agent such as acetic anhydride (B1165640). The reaction results in the formation of this compound and acetic acid as a byproduct. This method is a straightforward and common route for preparing N-acylhydrazides. The reaction of cyanoacetohydrazide can also proceed with other reagents like ethyl orthoformate and acetic anhydride to yield different products. researchgate.net

Condensation Reactions with Carbonyl Compounds

The this compound molecule contains an active methylene (B1212753) group (—CH2—) positioned between the electron-withdrawing cyano (—C≡N) and acetylhydrazide groups. This structural feature makes the methylene protons acidic and susceptible to removal by a base, allowing the molecule to act as a potent nucleophile in condensation reactions.

These reactions are commonly performed with various electrophilic carbonyl compounds, such as aldehydes and ketones. The initial condensation product is typically a hydrazone derivative. For instance, N'-acetyl cyanoacetohydrazide can be reacted with α-benzoylcinnamonitrile to yield a pyrazolo[3,4-b]pyridine derivative. arkat-usa.org Similarly, the parent compound, cyanoacetohydrazide, readily condenses with aldehydes like 2-chloroquinoline-3-carbaldehyde (B1585622) to form the corresponding N'-methylene-2-cyanoacetohydrazide, which can be further cyclized. researchgate.net These condensation reactions are fundamental for building more complex heterocyclic structures from the this compound scaffold.

Advanced Synthetic Approaches

In response to the growing need for sustainable chemical processes, advanced synthetic methods are being employed. These approaches prioritize environmental friendliness, efficiency, and safety.

Green Chemistry Principles in Synthesis

Green chemistry principles are increasingly integrated into the synthesis of hydrazides and their derivatives, focusing on reducing waste, avoiding hazardous solvents, and improving energy efficiency.

L-Proline Catalysis

L-proline, a naturally occurring amino acid, has emerged as a highly effective and environmentally benign organocatalyst for various organic transformations. Although specific examples for this compound are not extensively documented, L-proline and its derivatives are used to catalyze condensation reactions similar to those used for synthesizing hydrazones. Its advantages include biodegradability, low cost, and reusability, making it an attractive alternative to traditional acid or base catalysts.

Grinding Techniques

Mechanochemistry, particularly solvent-free grinding, represents a significant advancement in green synthesis. rsc.org This high-efficiency technique involves grinding solid reactants together, often with a catalytic amount of a solid support like silica (B1680970) gel, to initiate a reaction without the need for bulk solvents. nih.gov This method drastically reduces chemical waste and often shortens reaction times. The synthesis of hydrazones from various hydrazides and carbonyl compounds has been successfully achieved with excellent to quantitative yields using grinding techniques. nih.govnih.govresearchgate.net This approach is highly suitable for the condensation reactions of this compound.

Table 1: Examples of Hydrazone Synthesis via Grinding Techniques

| Hydrazide Reactant | Carbonyl Reactant | Conditions | Yield | Reference |

| Thiazole (B1198619) carbohydrazide | Various carbonyls | Solvent-drop grinding | High | nih.gov |

| Benzhydrazine | Solid aldehyde | Stoichiometric milling | Good | nih.gov |

| Protected hydrazines | Various carbonyls | Ball-milling | Quantitative | researchgate.net |

| Carboxylic acids | Hydrazine hydrate | Mortar and pestle | 85-95% | researchgate.net |

Ultrasonically Assisted Synthesis Methodologies

Ultrasonication has been established as an effective method for accelerating organic reactions. The application of ultrasonic waves induces acoustic cavitation—the formation, growth, and implosion of microscopic bubbles—which generates localized high temperatures and pressures, enhancing mass transfer and reaction rates.

This technique has been successfully applied to the synthesis of derivatives from cyanoacetamide precursors, which are structurally related to this compound. Research comparing conventional heating with ultrasonic methods for the synthesis of N-substituted 2-pyridone derivatives demonstrated that ultrasonication leads to significantly reduced reaction times and improved product yields and purities. rsc.org This clean and efficient methodology represents a powerful tool for the synthesis of this compound derivatives.

Table 2: Comparison of Conventional vs. Ultrasonic Synthesis for a Pyridone Derivative

| Method | Reaction Time | Yield | Reference |

| Conventional Heating | 10-12 hours | 70-75% | rsc.org |

| Ultrasonication | 25-30 minutes | 90-95% | rsc.org |

Elucidation of Chemical Reactivity and Reaction Mechanisms

Nucleophilic and Electrophilic Characteristics of N'-Acetyl-2-cyanoacetohydrazide

This compound possesses a unique molecular architecture that bestows upon it both nucleophilic and electrophilic properties. This dual reactivity is attributed to the presence of the hydrazide moiety, an active methylene (B1212753) group, and a nitrile group.

Ambident Reactivity of the Hydrazide Moiety

The nucleophilic character of the nitrogen centers is fundamental to many of its cyclization reactions, where they attack electrophilic centers to form new heterocyclic rings. The specific site of nucleophilic attack can often be directed by the reaction conditions and the nature of the reacting partner.

Reactivity of Active Methylene and Nitrile Groups

The presence of both a carbonyl and a nitrile group flanking the methylene (-CH2-) group renders its hydrogen atoms acidic, creating an "active methylene" group. mdpi.comajrconline.org This group can be deprotonated by a base to form a stabilized carbanion, which is a potent C-nucleophile. mdpi.comresearchgate.net This carbanion can then participate in a variety of reactions, including condensations and Michael additions. nih.govresearchcommons.org

The nitrile group (-C≡N) itself is an electrophilic center, susceptible to nucleophilic attack. nih.gov The carbon atom of the nitrile is electron-deficient due to the electronegativity of the nitrogen atom, making it a target for nucleophiles. This reactivity is crucial for the formation of certain heterocyclic rings where the nitrile group is incorporated into the new ring system. The reactivity of the nitrile can be enhanced by the presence of adjacent electron-withdrawing groups. nih.gov

Mechanistic Investigations of Cyclization Reactions

The multifunctionality of this compound makes it a valuable precursor for the synthesis of a wide array of heterocyclic compounds. Mechanistic studies have shed light on the pathways leading to the formation of various fused and spiro-heterocyclic systems.

Pyrazolo[3,4-b]pyridine Formation Pathways

The synthesis of pyrazolo[3,4-b]pyridines, a class of compounds with significant interest in medicinal chemistry, can be achieved through the reaction of this compound with various reagents. nih.govnih.govgoogle.com One established pathway involves the reaction with α-benzoylcinnamonitrile. arkat-usa.org The reaction likely proceeds through an initial Michael addition of the active methylene group of this compound to the α,β-unsaturated nitrile, followed by an intramolecular cyclization and subsequent dehydration to yield the final pyrazolo[3,4-b]pyridine derivative. arkat-usa.org

Another route to pyrazolo[3,4-b]pyridines involves the cyclocondensation of this compound with β-ketoaldehydes in an alkaline medium. arkat-usa.org The mechanism is thought to involve the initial condensation of the hydrazide moiety with the aldehyde, followed by cyclization involving the active methylene and ketone functionalities.

Table 1: Examples of Pyrazolo[3,4-b]pyridine Formation

| Reactant for this compound | Resulting Product | Reference |

| α-Benzoylcinnamonitrile | Pyrazolo[3,4-b]pyridine derivative | arkat-usa.org |

| β-Ketoaldehyde | Pyrazolopyridine | arkat-usa.org |

Triazolo[1,5-a]pyridinone Formation

The formation of triazolo[1,5-a]pyridinones represents another important cyclization pathway for this compound derivatives. These bicyclic heterocyclic systems are of interest due to their potential biological activities. nih.govnih.gov A plausible mechanism for their formation involves a tandem reaction sequence. nih.gov This may begin with a transamidation reaction, followed by a nucleophilic addition of the hydrazide nitrogen to the nitrile group. Subsequent intramolecular condensation and aromatization would then lead to the stable triazolo[1,5-a]pyridinone ring system. nih.gov The reaction conditions, such as the use of microwave irradiation, can significantly influence the reaction rate and yield. nih.gov

Spiro Compound Formation

This compound can also be utilized in the synthesis of spiro compounds, which are molecules containing two rings connected by a single common atom. wikipedia.org The formation of spiro compounds often involves the reaction of a cyclic ketone with a diol or a similar bifunctional molecule. wikipedia.org In the context of this compound, a spiro center can be created through a reaction sequence that involves both the active methylene group and the hydrazide moiety. For instance, a reaction with a cyclic ketone could lead to an initial condensation at the active methylene position, followed by an intramolecular cyclization involving the hydrazide group to form the second ring of the spiro system. The specific structure of the resulting spiro compound would depend on the nature of the cyclic ketone and the reaction conditions employed.

Tautomeric Equilibria and Their Influence on Reactivity

This compound can exist in several tautomeric forms due to the mobility of protons within its structure. These tautomeric equilibria play a crucial role in determining the compound's reactivity and the products formed in its reactions. frontiersin.org The two primary types of tautomerism exhibited by this molecule are keto-enol tautomerism and amide-imidol tautomerism.

Keto-Enol Tautomerism: The methylene group (α-carbon) positioned between the cyano group and the carbonyl group is highly acidic. This allows for the formation of an enol tautomer, where a proton migrates from the α-carbon to the carbonyl oxygen, creating a carbon-carbon double bond and a hydroxyl group. masterorganicchemistry.comlibretexts.org

Keto Form: NC-CH₂-CO-NH-NH-CO-CH₃

Enol Form: NC-CH=C(OH)-NH-NH-CO-CH₃

The equilibrium between the keto and enol forms is dynamic and can be influenced by factors such as the solvent. masterorganicchemistry.com In non-polar solvents, the enol form may be stabilized by intramolecular hydrogen bonding, whereas in polar solvents, the keto form often predominates. masterorganicchemistry.com The enol form is a key intermediate in reactions where the α-carbon acts as a nucleophile. For example, the formation of pyrazole (B372694) rings often proceeds through the enol or the corresponding enolate anion, which readily attacks electrophiles. libretexts.orgjetir.orgbeilstein-journals.org

Amide-Imidol Tautomerism: The hydrazide portion of the molecule can also exhibit tautomerism, similar to amides. Protons can migrate from the nitrogen atoms to the carbonyl oxygens, resulting in imidol (or imidic acid) forms. researchgate.netresearchgate.net

Amide-Amide Form: NC-CH₂-CO-NH-NH-CO-CH₃

Imidol Forms: This can occur at either of the two carbonyl groups, leading to structures like NC-CH₂-C(OH)=N-NH-CO-CH₃ or NC-CH₂-CO-NH-N=C(OH)-CH₃.

This tautomerism influences the nucleophilicity and electrophilicity of the atoms within the hydrazide bridge. The specific tautomer present can dictate the pathway of cyclization reactions. For instance, the formation of 1,3,4-oxadiazoles from diacylhydrazines involves the nucleophilic character of one nitrogen and the electrophilic character of a carbonyl carbon, which is influenced by the amide-imidol equilibrium. nih.govjchemrev.com Similarly, in the synthesis of 1,2,4-triazoles, the reactivity of the hydrazide moiety is paramount, and the tautomeric form present will affect the reaction outcome. scispace.comresearchgate.net

The interplay between these tautomeric forms makes this compound a versatile building block, as different reactive sites can be made available under various reaction conditions, leading to a diverse range of heterocyclic products.

| Tautomerism Type | Predominant Form | Alternative Form(s) | Influence on Reactivity |

|---|---|---|---|

| Keto-Enol | Keto: -CH₂-C(=O)- | Enol: -CH=C(OH)- | The enol form provides a nucleophilic C=C bond, crucial for forming C-C bonds and in cyclizations like pyrazole synthesis. libretexts.orgjetir.org |

| Amide-Imidol | Amide: -C(=O)-NH- | Imidol: -C(OH)=N- | Affects the nucleophilicity of the nitrogen atoms and the electrophilicity of the carbonyl carbons, directing cyclization towards oxadiazoles (B1248032) or triazoles. researchgate.netresearchgate.net |

Derivatization Strategies and Heterocyclic Compound Synthesis

Construction of Five-Membered Heterocyclic Rings

The reactivity of N'-acetyl-2-cyanoacetohydrazide lends itself to the synthesis of a diverse array of five-membered heterocycles. These reactions often proceed through cyclization pathways involving the active methylene (B1212753) and hydrazide functionalities of the molecule.

Pyrazole (B372694) and Fused Pyrazole Systems

This compound is a valuable precursor for the synthesis of pyrazole derivatives. For instance, the reaction of N'-(2-chloroacetyl)-2-cyanoacetohydrazide, a derivative of cyanoacetylhydrazine, can be cyclized in the presence of sodium ethoxide to yield 1-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-2-chloroethanone. mdpi.com This pyrazole derivative can be further modified, demonstrating the utility of the initial building block in creating more complex molecular architectures. mdpi.com

The synthesis of fused pyrazole systems, such as pyrazolo[3,4-b]pyridines, has also been achieved using this compound. A one-pot reaction between α-benzoylcinnamonitriles and this compound leads to the formation of 5-cyano-4,6-diphenylpyrazolo[3,4-b]pyridin-3(2H)-one. This reaction, when refluxed for 24-36 hours, produces the desired fused heterocyclic system.

| Starting Material | Reagent(s) | Product | Reference |

| N'-(2-chloroacetyl)-2-cyanoacetohydrazide | Sodium ethoxide | 1-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-2-chloroethanone | mdpi.com |

| This compound | α-Benzoylcinnamonitriles | 5-Cyano-4,6-diphenylpyrazolo[3,4-b]pyridin-3(2H)-one |

Thiazole (B1198619) and Thiadiazole Derivatives

The synthesis of thiazole derivatives can be achieved through various strategies involving precursors derived from cyanoacetohydrazide. For example, a series of thiazole-based heterocycles were synthesized using 1,3-dipolar cycloaddition reactions. nih.gov While this study does not directly use this compound, it highlights a common synthetic pathway for related compounds. nih.gov

Similarly, thiadiazole derivatives can be prepared from thiosemicarbazide (B42300) precursors, which can be synthesized from hydrazine (B178648) derivatives. nih.govnih.gov For instance, a novel series of thiadiazole compounds were synthesized from thiosemicarbazone intermediates. nih.gov The reaction of N-(4-acetamidophenyl)-N'-phenylthiourea with hydrazonoyl halides in ethanol (B145695) and triethylamine (B128534) is another route to thiadiazole derivatives. nih.gov

| Precursor | Reagent(s) | Product Class | Reference |

| Thiosemicarbazone intermediates | 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Thiadiazole derivatives | nih.gov |

| N-(4-acetamidophenyl)-N'-phenylthiourea | Hydrazonoyl halides | Thiadiazole derivatives | nih.gov |

Oxadiazole Derivatives

1,3,4-Oxadiazole derivatives are commonly synthesized from hydrazide derivatives. mdpi.com A general method involves the reaction of acyl hydrazides with reagents like carbon disulfide or phosphorus oxychloride. mdpi.comijper.orgjchemrev.com For example, 5-substituted-1,3,4-oxadiazole-2-thiols can be prepared by reacting an acyl hydrazide with carbon disulfide in a basic alcoholic solution, followed by acidification. jchemrev.com Another approach involves the oxidative cyclization of N-acyl hydrazones using chloramine-T to yield 5-substituted 1,3,4-oxadiazoles. jchemrev.com

| Starting Material | Reagent(s) | Product Class | Reference |

| Acyl hydrazide | Carbon disulfide, basic alcoholic solution, then acid | 5-Substituted-1,3,4-oxadiazole-2-thiol | jchemrev.com |

| N-Acyl hydrazones | Chloramine-T | 5-Substituted 1,3,4-oxadiazoles | jchemrev.com |

Pyrrolo and Isothiazole (B42339) Systems

The versatility of cyanoacetohydrazide extends to the synthesis of pyrrole (B145914) and isothiazole systems. mdpi.com Intermolecular heterocyclization of cyanoacetohydrazide with diethyl oxalate (B1200264) and carbon disulphide can yield 5-Hydroxy-2,3a-dihydropyrrolo[2,3-c]pyrazole-3,4-dione and 4-hydroxy-1,3a-dihydro-3H-pyrazolo[3,4-c]isothiazole-3-thione, respectively. researchgate.net

Synthesis of Six-Membered Heterocyclic Rings

This compound is also a key player in the synthesis of six-membered heterocyclic rings, particularly those containing nitrogen.

Pyridine (B92270) and Fused Pyridine Systems (e.g., Pyrazolo[3,4-b]pyridines)

The synthesis of pyridine derivatives from cyanoacetic acid hydrazide has been well-documented. mdpi.com For example, the reaction of a hydrazide-hydrazone derivative, formed from cyanoacetic acid hydrazide and 2-acetylfuran, with various reagents can produce pyridine derivatives. mdpi.com In a one-pot multicomponent reaction, 3-cyano-2-oxa-pyridine derivatives can be synthesized from substituted acetophenone, ethyl cyanoacetate (B8463686), and aryl aldehydes in the presence of ammonium (B1175870) acetate. tjnpr.org

A notable application is the one-step synthesis of pyrazolo[3,4-b]pyridines from α-benzoylcinnamonitriles and this compound. This reaction provides a direct route to these fused heterocyclic systems. Furthermore, the reaction of 6-hydrazido-4-methyl-2-phenyl-5-pyridinecarbonitrile with reagents like acetic acid, phenylisothiocyanate, or methylacrylate can yield various pyrazolo-[3,4-b]-pyridine derivatives. nih.gov

| Starting Material | Reagent(s) | Product Class | Reference |

| Hydrazide-hydrazone derivative of cyanoacetic acid hydrazide | Various reagents | Pyridine derivatives | mdpi.com |

| Substituted acetophenone, ethyl cyanoacetate, aryl aldehydes | Ammonium acetate | 3-Cyano-2-oxa-pyridine derivatives | tjnpr.org |

| α-Benzoylcinnamonitriles and this compound | - | Pyrazolo[3,4-b]pyridines | |

| 6-Hydrazido-4-methyl-2-phenyl-5-pyridinecarbonitrile | Acetic acid, phenylisothiocyanate, or methylacrylate | Pyrazolo-[3,4-b]-pyridine derivatives | nih.gov |

Pyrimidine (B1678525) and Fused Pyrimidine Systems (e.g., Pyrazolopyrimidines)

The pyrimidine nucleus is a fundamental component of many biologically active molecules, including nucleic acids and various pharmaceuticals. This compound serves as a versatile starting material for the construction of pyrimidine and fused pyrimidine derivatives. For instance, the reaction of N-acetyl cyanoacetohydrazide with α-cyanocinnamonitrile in the presence of a piperidine (B6355638) catalyst leads to the formation of a novel 2-methyl-5-oxo-7-phenyl-1,5-dihydro Current time information in Bangalore, IN.researchgate.netmdpi.comtriazolo[1,5-a]pyridine-6,8-dicarbonitrile arkat-usa.org. While this specific example leads to a fused pyridine system, the underlying reactivity highlights the potential for cyclocondensation reactions to form six-membered heterocyclic rings.

Furthermore, the broader family of cyanoacetic acid hydrazides, from which this compound is derived, is extensively used in the synthesis of pyrazolo[3,4-d]pyrimidines . These reactions typically involve the initial formation of a pyrazole ring followed by annulation of the pyrimidine ring .

| Starting Material | Reagent | Product | Reference |

| N-acetyl cyanoacetohydrazide | α-cyanocinnamonitrile | 2-methyl-5-oxo-7-phenyl-1,5-dihydro Current time information in Bangalore, IN.researchgate.netmdpi.comtriazolo[1,5-a]pyridine-6,8-dicarbonitrile | arkat-usa.org |

Pyridazine (B1198779) and Fused Pyridazine Systems

Pyridazine and its fused derivatives are another important class of nitrogen-containing heterocycles with diverse chemical and biological properties. The synthesis of pyridazine derivatives can be achieved through various routes, often involving the cyclization of dicarbonyl compounds with hydrazine derivatives. Cyanoacetic acid hydrazide and its derivatives are valuable precursors in this context mdpi.comresearchgate.net.

For example, the heterocyclization of cyanoacetohydrazide with chloroacetyl chloride can produce 3,5-dihydroxy-1,2-dihydropyridazine-4-carbonitrile ekb.eg. This pyridazine derivative can then undergo further cycloaddition reactions to form more complex fused systems ekb.eg. Additionally, the reaction of cyanoacetohydrazide with hydrazine hydrate (B1144303) can lead to the formation of tetrazine derivatives mdpi.com.

| Starting Material | Reagent | Product | Reference |

| Cyanoacetohydrazide | Chloroacetyl chloride | 3,5-dihydroxy-1,2-dihydropyridazine-4-carbonitrile | ekb.eg |

| Cyanoacetohydrazide | Hydrazine hydrate | Tetrazine derivative | mdpi.com |

Pyran Derivatives

Pyran derivatives are widespread in nature and exhibit a broad spectrum of biological activities. The synthesis of functionalized pyrans can be efficiently achieved using multicomponent reactions involving active methylene compounds. Cyanoacetic acid hydrazide has been utilized in the synthesis of various annelated pyran derivatives koreascience.kr. For example, its reaction with 2-pyrazolin-5-one, isoxazol-5-one, and 2-thiazolin-4-one derivatives can yield novel fused pyran heterocycles koreascience.kr.

A notable application involves the reaction of cyanoacetohydrazide with benzylidenemalononitrile (B1330407) under Michael addition conditions, which, after initial reaction with H2O2 to form a triazine intermediate, yields a pyrano[2,3-d] Current time information in Bangalore, IN.researchgate.netkoreascience.krtriazine derivative ekb.eg.

| Starting Material | Reagent | Product | Reference |

| Cyanoacetohydrazide | 2-Pyrazolin-5-one derivatives | Annelated pyran heterocycles | koreascience.kr |

| Cyanoacetohydrazide | Isoxazol-5-one derivatives | Annelated pyran heterocycles | koreascience.kr |

| Cyanoacetohydrazide | 2-Thiazolin-4-one derivatives | Annelated pyran heterocycles | koreascience.kr |

| Cyanoacetohydrazide, H2O2, Benzylidenemalononitrile | Michael addition | 7-amino-4-oxo-5-phenyl-1,5-dihydro-4H-pyrano[2,3-d] Current time information in Bangalore, IN.researchgate.netkoreascience.krtriazine-6-carbonitrile | ekb.eg |

Chromone (B188151) and Benzofuran (B130515) Conjugates

Chromones and benzofurans are important classes of oxygen-containing heterocyclic compounds with significant biological activities. The synthesis of chromone derivatives can be achieved through the reaction of 2-cyano-N′-(1-phenylethylidene)acetohydrazide with various aldehydes researchgate.net. This reaction highlights the utility of cyanoacetohydrazide derivatives in constructing these complex heterocyclic systems researchgate.net.

The synthesis of benzofuran derivatives typically involves the cyclization of ortho-substituted phenols nih.govorganic-chemistry.org. While direct synthesis from this compound is not extensively documented, the reactivity of the cyanoacetyl moiety provides potential for its incorporation into benzofuran scaffolds through multi-step synthetic sequences.

| Starting Material | Reagent | Product Class | Reference |

| 2-Cyano-N′-(1-phenylethylidene)acetohydrazide | Various aldehydes | Chromone derivatives | researchgate.net |

Triazine Derivatives

Triazines are a class of nitrogen-containing heterocycles with a wide range of applications. The synthesis of triazine derivatives can be accomplished using cyanoacetohydrazide as a precursor. For instance, the reaction of cyanoacetohydrazide derivatives with diazonium salts in pyridine, followed by treatment with formaldehyde, yields triazine derivatives researchgate.net. Another route involves the reaction of cyanoacetohydrazide with H2O2 to afford 1,2,3-triazine-4,6(1H,5H)-dione ekb.eg.

| Starting Material | Reagent(s) | Product | Reference |

| Cyanoacetohydrazide derivatives | Diazonium salts, Formaldehyde | Triazine derivatives | researchgate.net |

| Cyanoacetohydrazide | H2O2 | 1,2,3-triazine-4,6(1H,5H)-dione | ekb.eg |

Advanced Functionalization and Conjugation

The versatile reactivity of this compound and its derivatives allows for their incorporation into more complex molecular architectures through advanced functionalization and conjugation strategies.

Biphenyl-Conjugated Heterocycles

The biphenyl (B1667301) moiety is a significant pharmacophore found in numerous therapeutic agents. The conjugation of heterocyclic systems with a biphenyl group can lead to compounds with enhanced biological activities. A key example is the use of N'-(1-([1,1'-biphenyl]-4-yl)ethylidene)-2-cyanoacetohydrazide as a scaffold for the synthesis of diverse heterocyclic compounds researchgate.net. This biphenyl-conjugated precursor has been utilized to synthesize a variety of heterocycles, including those with potential antitumor and antimicrobial properties researchgate.net. The presence of the biphenyl group in the starting material allows for the direct incorporation of this important structural motif into the final heterocyclic products researchgate.net.

| Precursor | Synthetic Target | Potential Application | Reference |

| N'-(1-([1,1'-biphenyl]-4-yl)ethylidene)-2-cyanoacetohydrazide | Diverse heterocyclic compounds | Antitumor and antimicrobial agents | researchgate.net |

Sulfonamido-Containing Heterocycles

The incorporation of a sulfonamide group into heterocyclic rings is a common strategy in medicinal chemistry to enhance the pharmacological profile of a molecule. This compound can be strategically utilized to synthesize heterocycles bearing this functional group, such as pyrazoles and pyridines.

One common pathway involves the reaction of a cyanoacetyl precursor with a reagent containing a sulfonamide moiety. For instance, 2-cyanoacetohydrazide (B512044) (which can be derived from the hydrolysis of this compound) reacts with β-ketoesters or their equivalents that bear a sulfonamide group to form substituted pyrazoles. Alternatively, a key intermediate, 4-sulfonamidophenylhydrazine, can be condensed with diketones or ketoesters to form pyrazole sulfonamides. scielo.org.mx

Another approach is the synthesis of pyridine or pyridone derivatives. This can be achieved through the reaction of a cyanoacetamide derivative with various reagents. For example, N-(sulfamoylphenyl) cyanoacetamide can be reacted with aldehydes, malononitrile, or acetylacetone (B45752) to yield substituted pyridines containing the sulfonamide group. eurjchem.comresearchgate.net These reactions highlight the utility of the active methylene and cyano groups in constructing the pyridine ring. The synthesis often proceeds via a series of condensation and cyclization steps, catalyzed by a base like piperidine or triethylamine.

The following table summarizes representative synthetic routes to sulfonamido-containing heterocycles starting from precursors related to this compound.

Table 1: Synthesis of Sulfonamido-Containing Heterocycles

| Starting Material (Analog) | Reagent(s) | Product | Heterocycle Formed | Reference |

|---|---|---|---|---|

| Hispolon | 4-Sulfonamide phenylhydrazine (B124118) hydrochloride | Hispolonpyrazole sulfonamide | Pyrazole | scielo.org.mx |

| N-Isopropyl-4-methylpyridine-2,6-diamine | Substituted benzenesulfonyl chloride | N-(6-amino-4-methyl-N-isopropylpyridin-2-yl)benzenesulfonamide | Pyridine | eurjchem.com |

| N-[4-(Aminosulfonyl)phenyl]-2-cyanoacetamide | Arylidene malononitrile | 2-Oxo-pyridine derivative | Pyridine | |

| 2-Cyanoacetohydrazide | β-Ketoester with sulfonamide group | Pyrazolone sulfonamide derivative | Pyrazole | nih.govnih.gov |

Indole (B1671886) Ring Systems

The indole nucleus is a cornerstone of many biologically active compounds. A classic method for its synthesis is the Fischer indole synthesis, which involves the cyclization of an arylhydrazone under acidic conditions. byjus.comwikipedia.org this compound, with its active methylene group, is a suitable substrate for the Japp-Klingemann reaction, which provides a direct route to the necessary arylhydrazone precursors for the Fischer synthesis. wikipedia.orgnibs.ac.cn

The Japp-Klingemann reaction involves the coupling of a compound with an active methylene group (like this compound) with an aryl diazonium salt. This reaction proceeds via an initial azo coupling, followed by the cleavage of an acyl group (in this case, the acetylcarbamoyl group) to yield a stable arylhydrazone.

Once the arylhydrazone is formed, it can be subjected to classic Fischer indole synthesis conditions. rsc.org Treatment with a Brønsted or Lewis acid catalyst (e.g., polyphosphoric acid, sulfuric acid, or zinc chloride) induces a nibs.ac.cnnibs.ac.cn-sigmatropic rearrangement of the enehydrazine tautomer. wikipedia.orgnih.gov This is followed by cyclization and elimination of ammonia (B1221849) to afford the final indole ring system. The cyano group from the original precursor becomes a substituent at the 2-position of the indole ring, yielding a 2-cyanoindole derivative. This method provides an efficient pathway from a simple acyclic precursor to a complex and valuable heterocyclic system.

The following table outlines the key steps and intermediates in the synthesis of indole rings from this compound via the Japp-Klingemann and Fischer indole synthesis pathway.

Table 2: Synthesis of Indole Ring Systems via Japp-Klingemann/Fischer Indole Pathway

| Step | Reaction Type | Reactants | Intermediate/Product | Key Features | Reference |

|---|---|---|---|---|---|

| 1 | Japp-Klingemann Reaction | This compound + Aryl diazonium salt | Arylhydrazone of a glyoxalonitrile derivative | Formation of the crucial hydrazone precursor. | wikipedia.orgnibs.ac.cn |

| 2 | Fischer Indole Synthesis | Arylhydrazone intermediate + Acid catalyst (e.g., H₂SO₄, PPA) | 2-Cyanoindole derivative | Acid-catalyzed cyclization with elimination of ammonia. | byjus.comwikipedia.orgrsc.org |

Advanced Spectroscopic and Crystallographic Characterization

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a fundamental tool for examining the molecular structure of N'-acetyl-2-cyanoacetohydrazide. Each method offers unique information about the compound's electronic environment and vibrational modes.

NMR spectroscopy is essential for determining the carbon-hydrogen framework of a molecule. While specific spectral data for this compound is not widely published, the expected resonances can be predicted based on its structure and data from analogous compounds. In a solvent like DMSO-d₆, the protons of the two NH groups would likely appear as distinct downfield signals, confirming their presence and different chemical environments. The methylene (B1212753) (CH₂) protons adjacent to the cyano and carbonyl groups would produce a singlet, while the methyl (CH₃) protons of the acetyl group would also yield a characteristic singlet.

The ¹³C NMR spectrum is expected to show distinct signals for each carbon atom: the carbon of the cyano group (C≡N), the methylene carbon (CH₂), the two carbonyl carbons (C=O), and the methyl carbon (CH₃). The presence of signals for two distinct carbonyl carbons would be a key indicator of the N'-acetyl-hydrazide structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in DMSO-d₆

| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| ¹H | -C(O)NH- | Downfield (e.g., >10) | Singlet |

| -NHC(O)CH₃ | Downfield (e.g., >9) | Singlet | |

| -CH₂CN | Mid-field (e.g., 3.5-4.0) | Singlet | |

| -COCH₃ | Upfield (e.g., 2.0-2.5) | Singlet | |

| ¹³C | -C (O)NH- | ~165-170 | - |

| -NHC (O)CH₃ | ~170-175 | - | |

| -C H₂CN | ~25-30 | - | |

| -C N | ~115-120 | - | |

| -COC H₃ | ~20-25 | - |

Note: These are predicted values based on chemical structure and data from similar compounds.

IR spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. For this compound, the IR spectrum provides clear evidence of its key structural features. The presence of a sharp, medium-intensity band in the region of 2240-2260 cm⁻¹ is characteristic of the C≡N (nitrile) stretching vibration. nist.gov

The carbonyl (C=O) region is particularly informative. Studies on closely related structures, such as cyanoacetyl acetohydrazide, have shown multiple absorption bands in the 1640-1680 cm⁻¹ range, which can be assigned to the different carbonyl groups present in the molecule. mdpi.com For this compound, one would expect distinct stretching vibrations for the amide carbonyl and the hydrazide carbonyl. Furthermore, the N-H stretching vibrations typically appear as broad bands in the 3100-3300 cm⁻¹ region. ethz.ch

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

| N-H | Stretch | 3100 - 3300 |

| C≡N | Stretch | 2240 - 2260 |

| C=O (Amide I) | Stretch | ~1680 |

| C=O (Hydrazide) | Stretch | ~1650 |

| N-H | Bend | ~1550 |

Data compiled from analogous compounds. nist.govmdpi.com

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and elemental composition. For this compound (C₅H₇N₃O₂), the expected molecular weight is approximately 141.13 g/mol . bldpharm.com In an MS experiment, a molecular ion peak ([M]⁺) would be expected at m/z ≈ 141. The fragmentation pattern would provide further structural confirmation, with likely fragments resulting from the cleavage of the amide bond, the N-N bond, or the loss of the acetyl group (CH₃CO) or the cyanoacetyl group (NCCH₂CO).

UV-Vis spectroscopy is particularly useful for characterizing the coordination complexes formed by this compound with transition metals. The absorption of UV or visible light promotes electronic transitions between molecular orbitals. In the context of metal complexes, two main types of transitions are observed: d-d transitions and charge-transfer bands.

For a d⁹ ion like copper(II), coordination complexes typically exhibit broad, weak absorption bands in the visible region, corresponding to d-d transitions within the metal's d-orbitals. The energy and shape of these bands are sensitive to the geometry of the coordination sphere (e.g., octahedral, square pyramidal). researchgate.net More intense charge-transfer bands, often occurring in the UV region, arise from the transfer of electrons between the metal and the ligand orbitals. The specific wavelengths of these absorptions provide insight into the electronic structure of the complex.

EPR spectroscopy is a technique specific to species with unpaired electrons, making it an invaluable tool for studying complexes of paramagnetic metal ions like Cu(II). The EPR spectrum is sensitive to the local environment around the unpaired electron. For Cu(II) complexes, the spectrum is characterized by g-values and hyperfine coupling constants. ethz.ch

The relationship between the principal values of the g-tensor (g∥ and g⊥) can reveal the ground electronic state and thus the geometry of the complex. sci-hub.se

g∥ > g⊥ > 2.0023 : This pattern is typical for complexes with an elongated octahedral or square-planar geometry, where the unpaired electron resides in the d(x²-y²) orbital. sci-hub.seresearchgate.net

g⊥ > g∥ ≈ 2.0023 : This "inverse" spectrum suggests a compressed octahedral or trigonal-bipyramidal geometry, with the unpaired electron in the d(z²) orbital. sci-hub.se

Furthermore, hyperfine splitting caused by the interaction of the electron spin with the copper nucleus (I = 3/2) and with ligand atoms like nitrogen can provide direct evidence of coordination and the number of coordinating atoms. nih.gov

X-ray Crystallography for Molecular and Supramolecular Structure Analysis

Single-crystal X-ray diffraction provides the most definitive structural information, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of molecules in the solid state. Although a crystal structure for this compound itself is not publicly available, analysis of closely related compounds, such as 2-cyano-N'-(cyclohexylidene)acetohydrazide, offers significant insight into its likely conformation and intermolecular interactions. nih.gov

The core cyano-acetohydrazide fragment is expected to be nearly planar. nih.gov A key feature in the solid-state structures of such hydrazides is the formation of extensive hydrogen bonding networks. It is highly probable that this compound molecules form centrosymmetric dimers in the crystal lattice through pairs of N-H···O hydrogen bonds, creating a stable R²₂(8) ring motif. nih.gov These dimers can then be further linked by weaker C-H···N or C-H···O interactions, building a robust supramolecular architecture. nih.gov

Table 3: Anticipated Crystallographic Features for this compound

| Feature | Description | Reference Analogue |

| Molecular Conformation | The cyano-acetohydrazide core is expected to be largely planar. | nih.gov |

| Supramolecular Assembly | Formation of inversion dimers via N-H···O hydrogen bonds is highly likely. | nih.gov |

| Hydrogen Bond Motif | The primary interaction would be a characteristic R²₂(8) loop between two molecules. | nih.gov |

Determination of Molecular Conformation and Tautomeric Forms

The molecular structure of this compound is characterized by a flexible backbone, allowing for various conformations. The primary determinants of its preferred conformation are the steric and electronic interactions between the acetyl group, the cyano group, and the hydrazide linkage. Rotation around the C-C and C-N single bonds would lead to different spatial arrangements of these functional groups.

Tautomerism is a key consideration for this molecule. The hydrazide group can exist in keto-enol and amide-imidol tautomeric forms. In the solid state, the keto-amide form is generally favored due to its greater stability, a trend commonly observed in related hydrazide structures. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy would be instrumental in confirming the dominant tautomeric form in solution and in the solid state. For instance, the presence of characteristic C=O and N-H stretching vibrations in the IR spectrum would support the keto-amide form.

Analysis of Hydrogen Bonding Networks and Crystal Packing

The crystal structure of this compound is expected to be heavily influenced by a network of intermolecular hydrogen bonds. The hydrazide group provides both hydrogen bond donors (N-H groups) and acceptors (C=O group), while the cyano group can also act as a weak hydrogen bond acceptor.

| Potential Hydrogen Bond Interactions in this compound |

| Donor |

| Acceptor |

| Type |

| N-H (amide) |

| O=C (amide) |

| Strong, Intermolecular |

| N-H (hydrazide) |

| O=C (acetyl) |

| Strong, Intermolecular |

| N-H (amide) |

| N≡C (cyano) |

| Weaker, Intermolecular |

| C-H (methylene) |

| O=C (amide/acetyl) |

| Weak, Intermolecular |

| C-H (methylene) |

| N≡C (cyano) |

| Weak, Intermolecular |

Hirshfeld Surface Analysis and Crystal Models

A Hirshfeld surface analysis would provide quantitative insights into the intermolecular interactions within the crystal lattice of this compound. This computational tool maps the close contacts between neighboring molecules, with different colors representing different types of interactions and their relative strengths.

Based on the expected hydrogen bonding, the Hirshfeld surface would likely show prominent red spots indicating the strong N-H···O interactions. The analysis would also quantify the percentage contribution of various contacts, such as H···H, O···H, N···H, and C···H, to the total surface area. This data is crucial for a detailed understanding of the forces governing the crystal packing. Crystal models, derived from crystallographic data, would visually represent the unit cell and the arrangement of molecules within it, further elucidating the packing motifs and symmetry elements.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a powerful and versatile tool in the computational study of molecular systems, including N'-acetyl-2-cyanoacetohydrazide. By approximating the many-body electronic Schrödinger equation to a more manageable set of one-electron equations, DFT allows for the accurate calculation of a molecule's electronic structure and related properties. For this compound, DFT is particularly useful for understanding its geometry, electronic characteristics, and how it interacts with other chemical species.

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a fundamental application of DFT, where the goal is to find the lowest energy arrangement of atoms in a molecule, its most stable conformation. For this compound, this process involves calculating the forces on each atom and iteratively adjusting their positions until a minimum on the potential energy surface is reached. The resulting optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles.

Electronic structure analysis, performed on the optimized geometry, reveals key insights into the molecule's reactivity and properties. Central to this analysis are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter, providing an indication of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

For this compound, the presence of multiple functional groups—the cyano, acetyl, and hydrazide moieties—leads to a complex electronic landscape. DFT calculations can map the distribution of these frontier orbitals, identifying the regions of the molecule most likely to be involved in chemical reactions. For instance, the nitrogen and oxygen atoms are expected to have significant contributions to the HOMO, making them potential sites for electrophilic attack, while the LUMO is likely distributed over the carbonyl and cyano groups, indicating sites for nucleophilic attack.

Table 1: Representative Optimized Geometrical Parameters for this compound (Calculated)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C≡N | ~1.16 Å |

| C-C (cyano) | ~1.47 Å | |

| C=O (acetyl) | ~1.23 Å | |

| C-N (amide) | ~1.35 Å | |

| N-N | ~1.38 Å | |

| Bond Angle | C-C-N (cyano) | ~178° |

| O=C-N (amide) | ~122° | |

| C-N-N | ~118° | |

| Note: These are typical values based on DFT calculations of similar compounds and serve as an illustrative example. |

Prediction of Bonding Modes in Coordination Compounds

The this compound molecule possesses several potential donor atoms (the two oxygen atoms of the carbonyl groups, the nitrogen atoms of the hydrazide moiety, and the nitrogen atom of the cyano group), making it a versatile ligand in coordination chemistry. DFT calculations are invaluable in predicting how this ligand will bind to metal ions. By calculating the energies of various possible coordination modes, researchers can determine the most stable arrangement.

Studies on analogous ligands, such as N'-(2-cyanoacetyl)isonicotinohydrazide, have shown that the hydrazide moiety can exist in keto-enol tautomeric forms. nih.gov In the keto form, coordination can occur through the carbonyl oxygen and the secondary amine nitrogen. In the enol form, the deprotonated enolic oxygen and the azomethine nitrogen can act as coordination sites. DFT calculations can help determine the relative stability of these tautomers upon coordination and predict whether the ligand will act as a neutral or anionic species.

The nature of the metal ion and the reaction conditions also influence the coordination mode. DFT can model these effects, providing insights into the formation of either monomeric or polymeric complexes. The calculations can also elucidate the electronic interactions between the ligand and the metal, such as the extent of charge transfer and the nature of the metal-ligand bond (e.g., sigma-donation and pi-backbonding).

Table 2: Predicted Coordination Behavior of this compound with Metal Ions

| Metal Ion | Predicted Coordination Mode | Potential Donor Atoms |

| Cu(II) | Bidentate | Enolic Oxygen, Azomethine Nitrogen |

| Co(II) | Bidentate | Enolic Oxygen, Azomethine Nitrogen |

| Ni(II) | Bidentate | Enolic Oxygen, Azomethine Nitrogen |

| Zn(II) | Bidentate | Enolic Oxygen, Azomethine Nitrogen |

| Based on the coordination behavior of the related ligand N'-(2-cyanoacetyl)isonicotinohydrazide. nih.gov |

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, solvent effects, and other dynamic processes.

For this compound, an MD simulation would typically involve placing the molecule in a simulation box filled with a solvent (e.g., water or an organic solvent) and allowing the system to evolve over a period of nanoseconds or even microseconds. These simulations can reveal the preferred conformations of the molecule in solution, the flexibility of its backbone, and the nature of its interactions with solvent molecules through hydrogen bonding and other non-covalent forces.

MD simulations are particularly useful for studying the behavior of this compound in a biological context, for example, if it were to interact with a protein. By simulating the ligand-protein complex, researchers can assess the stability of the binding, identify key interacting residues, and understand the dynamic nature of the recognition process. While specific MD studies on this compound are not widely reported, the methodology is well-established and has been applied to similar N-acetylated compounds to understand their dynamic behavior and interactions. nih.govnih.gov

Quantum Chemical Calculations for Mechanistic Insights

Beyond static and dynamic descriptions, quantum chemical calculations, often employing DFT, are crucial for elucidating the mechanisms of chemical reactions involving this compound. These calculations can map out the entire potential energy surface of a reaction, identifying reactants, products, intermediates, and, most importantly, transition states.

By calculating the energy of the transition state, researchers can determine the activation energy of a reaction, which is a key factor in determining its rate. For reactions involving this compound, such as its synthesis, hydrolysis, or its participation in cyclization reactions to form heterocyclic compounds, quantum chemical calculations can provide a detailed, step-by-step understanding of the reaction pathway.

These calculations can also shed light on the role of catalysts, the effect of substituents on reactivity, and the regioselectivity and stereoselectivity of reactions. For instance, in a condensation reaction, these calculations could predict which of the nucleophilic nitrogen atoms of the hydrazide moiety is more likely to attack an electrophilic center. While specific mechanistic studies on this compound are not prevalent, the application of quantum chemical calculations to understand the reaction mechanisms of related hydrazones and acetylhydrazones is a common practice in the field.

Table 3: Hypothetical Energetic Data for a Reaction Step Involving this compound (Calculated)

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | +25.3 |

| Intermediate | -5.7 |

| Products | -15.2 |

| This table illustrates the type of data that can be obtained from quantum chemical calculations for a reaction mechanism, providing insights into the reaction's feasibility and kinetics. |

Coordination Chemistry of N Acetyl 2 Cyanoacetohydrazide As a Ligand

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with N'-acetyl-2-cyanoacetohydrazide typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent. The resulting complexes can be characterized by various analytical and spectroscopic techniques to determine their structure and properties.

Mixed-Ligand Complexes (e.g., Cr(III), Mn(II), VO(II))

Mixed-ligand complexes of this compound (H₂L¹) have been synthesized with other ligands, such as 2-cyano-N-(6-ethoxybenzothiazol-2-yl) acetamide (B32628) (HL²), in the presence of metal ions like Cr(III) and Mn(II). nih.gov For instance, the reaction of equimolar amounts of H₂L¹ and HL² with CrCl₃·6H₂O or MnCl₂ in ethanol (B145695) yields mixed-ligand complexes. nih.gov These complexes have been characterized by elemental analysis, which suggests a 1:1:1 molar ratio of metal to each ligand. nih.gov

The synthesis of vanadyl(II) complexes has also been explored, although specific examples with this compound as a primary ligand are less commonly detailed in the provided search results. However, the general principles of synthesizing mixed-ligand complexes can be applied.

Here is a table summarizing the synthesized mixed-ligand complexes:

| Complex | Metal Ion | Other Ligand | Proposed Formula |

| 1 | Cr(III) | 2-cyano-N-(6-ethoxybenzothiazol-2-yl) acetamide | [Cr(OAc)(H₂L¹)(HL²)]·2(OAc) |

| 2 | Mn(II) | 2-cyano-N-(6-ethoxybenzothiazol-2-yl) acetamide | [Mn(H₂L¹)(HL²)]·Cl₂·2H₂O |

Ligand Denticity and Coordination Modes (e.g., O,N-donors)

This compound typically acts as a bidentate ligand, coordinating to metal ions through its oxygen and nitrogen donor atoms (O,N-donors). nih.gov Spectroscopic analyses of its complexes reveal that the ligand often coordinates via the hydrazonyl nitrogen atom and the deprotonated enolized acetyl oxygen. nih.govresearcher.life This bidentate nature is crucial in the formation of stable chelate rings with the metal center.

Electronic and Magnetic Properties of Coordination Compounds

The electronic spectra of the coordination compounds of this compound provide valuable information about the geometry of the complexes. For the Cr(III) mixed-ligand complex, electronic transitions are consistent with an octahedral geometry, specifically showing bands corresponding to ⁴A₂g(F) → ⁴T₂g(F) and ⁴A₂g(F) → ⁴T₁g(F) transitions. nih.gov Similarly, the Mn(II) complex exhibits transitions characteristic of a tetrahedral geometry, with bands assigned to ⁶A₁ → ⁴T₂(G) and ⁶A₁ → ⁴T₁(G). nih.gov

Magnetic moment measurements further support the proposed geometries. For instance, a Cr(III) complex with a different Schiff base ligand showed a magnetic moment of 3.35 B.M., confirming its octahedral geometry. nih.gov An octahedral Mn(II) complex exhibited a magnetic moment of 5.22 B.M. nih.gov These values are in line with the expected spin-only magnetic moments for high-spin d³ and d⁵ configurations, respectively.

Below is a table summarizing the electronic and magnetic properties of representative complexes:

| Complex | Geometry | Electronic Transitions (nm) | Magnetic Moment (B.M.) |

| [Cr(OAc)(H₂L¹)(HL²)]·2(OAc) | Octahedral | ⁴A₂g(F) → ⁴T₂g(F), ⁴A₂g(F) → ⁴T₁g(F) | N/A |

| [Mn(H₂L¹)(HL²)]·Cl₂·2H₂O | Tetrahedral | ⁶A₁ → ⁴T₂(G), ⁶A₁ → ⁴T₁(G) | N/A |

Theoretical Approaches in Coordination Chemistry of the Compound

Theoretical methods, particularly Density Functional Theory (DFT), have been instrumental in understanding the bonding and electronic structure of this compound and its metal complexes. nih.govnih.govresearcher.life DFT calculations can be used to optimize the molecular geometry of the complexes and verify the coordination modes of the ligands. nih.gov

For the mixed-ligand complexes of Cr(III) and Mn(II), DFT studies have confirmed the bidentate coordination of this compound through its nitrogen and oxygen donor atoms. nih.gov Furthermore, quantum chemical calculations, such as the determination of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, have shown that the ligand has a higher HOMO and lower LUMO energy compared to its metal complexes, indicating its electron-donating character. nih.govresearcher.liferesearchgate.net The HOMO-LUMO energy gap is a key parameter that provides insights into the chemical reactivity and stability of the molecules. medjchem.com

Theoretical studies, therefore, complement experimental findings by providing a deeper understanding of the nature of the metal-ligand bond and the electronic properties of the coordination compounds.

Supramolecular Chemistry and Solid State Assemblies

Design and Formation of Supramolecular Architectures

The design of supramolecular architectures of N'-acetyl-2-cyanoacetohydrazide is intrinsically linked to the electronic and steric properties of its functional groups. The molecule possesses several key features that are instrumental in forming extended networks: a nitrile group (C≡N), an acetyl group (-C(O)CH₃), and a hydrazide moiety (-C(O)NHNH-). These groups act as hydrogen bond donors and acceptors, providing the directional interactions necessary for the self-assembly of molecules into well-defined one-, two-, or three-dimensional structures.

The formation of these architectures is a spontaneous process of molecular recognition, where the individual molecules arrange themselves to maximize stabilizing interactions. The planarity of the hydrazide group, combined with the flexibility of the acetyl group, allows for various conformational possibilities, which in turn can lead to different packing arrangements in the solid state.

Role of Intermolecular Interactions (e.g., Hydrogen Bonds) in Crystal Engineering

Intermolecular interactions are the cornerstone of crystal engineering, and for this compound, hydrogen bonds are expected to be the dominant force. The N-H groups of the hydrazide are strong hydrogen bond donors, while the carbonyl oxygen atoms of both the acetyl and hydrazide moieties, as well as the nitrogen atom of the nitrile group, are effective hydrogen bond acceptors.

Based on the study of analogous compounds, several predictable hydrogen bonding motifs can be anticipated. For instance, it is highly probable that this compound molecules form centrosymmetric dimers through strong N-H···O hydrogen bonds, creating characteristic ring motifs. These dimers can then be further linked into more extended structures, such as chains or sheets, through weaker C-H···O or C-H···N interactions. The nitrile group, with its localized electron density, can also participate in hydrogen bonding, further extending the supramolecular network.

A detailed analysis of a closely related compound, 2-cyano-N'-(cyclohexylidene)acetohydrazide, reveals the formation of inversion dimers linked by pairs of N-H···O hydrogen bonds. cam.ac.ukchemspider.com This primary interaction is reinforced by C-H···O interactions, and these dimeric units are further connected into ladders by C-H···N interactions involving the cyanide group. cam.ac.ukchemspider.com It is highly probable that this compound would exhibit similar, though not identical, patterns of hydrogen bonding.

Table 1: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Potential Supramolecular Motif |

| Strong Hydrogen Bond | N-H (Hydrazide) | C=O (Acetyl/Hydrazide) | Dimer formation, Chains, Sheets |

| Weak Hydrogen Bond | C-H (Aliphatic/Acetyl) | C=O (Acetyl/Hydrazide) | Network stabilization |

| Weak Hydrogen Bond | C-H (Aliphatic/Acetyl) | N (Nitrile) | Linking of primary motifs |

Polymorphism and Solid-State Transformations

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules, particularly those with conformational flexibility and multiple hydrogen bonding sites like this compound. Different polymorphs arise from variations in the packing of molecules and the network of intermolecular interactions. These different forms can exhibit distinct physical properties, such as melting point, solubility, and stability.

The existence of multiple hydrogen bond donors and acceptors, coupled with the rotational freedom around the C-C and C-N single bonds, makes this compound a strong candidate for exhibiting polymorphism. Different crystallization conditions, such as the choice of solvent, temperature, and rate of cooling, could favor the formation of different polymorphic forms.

Solid-state transformations, where one polymorph converts to another, could also be anticipated for this compound. These transformations can be induced by changes in temperature or pressure. Investigating the potential for polymorphism and solid-state transformations is crucial for understanding the material properties of this compound. While no specific studies on the polymorphism of this compound have been reported, its molecular structure strongly suggests that such phenomena are likely.

Emerging Research Frontiers and Future Perspectives

Exploration of Novel Reaction Pathways and Synthetic Strategies

The chemical reactivity of N'-acetyl-2-cyanoacetohydrazide and its derivatives is a subject of intense study. The molecule's structure, containing an active methylene (B1212753) group, a cyano group, and a hydrazide moiety, allows it to act as an ambident nucleophile, participating in reactions at both its nitrogen and carbon centers. arkat-usa.orgresearchgate.net This versatility has led to its use as a key starting material in the synthesis of a diverse range of heterocyclic compounds. nih.gov

Researchers have successfully employed cyanoacetohydrazide derivatives in various synthetic transformations:

Condensation Reactions: It readily condenses with aldehydes, ketones (like isatin (B1672199) and acetylacetone), and diones, leading to the formation of hydrazones and more complex cyclic structures. nih.govmdpi.comresearchgate.net For instance, the reaction of 2-cyano-N'-(1-phenylethylidene)acetohydrazide with different aldehydes is a pathway to synthesize various arylidenes and chromene derivatives. researchgate.net

Cyclization and Heterocyclization: The compound is a cornerstone for building heterocyclic rings of varying sizes and functionalities. It is used to create pyrazoles, pyridazines, triazoles, and oxadiazoles (B1248032). researchgate.netnih.gov For example, reacting cyanoacetohydrazide with ethyl cyanoacetate (B8463686) or chloroacetyl chloride can produce pyrazolo[1,5-b]pyrazole and dihydropyridazine (B8628806) derivatives, respectively. ekb.eg

Multicomponent Reactions (MCRs): The compound has proven effective in MCRs, where multiple reactants combine in a single step to form complex products. This approach has been used to synthesize pyridazinylacetamide derivatives by reacting the hydrazide with an aldehyde and an active methylene compound like malononitrile. nih.gov

Michael Addition: The active methylene group can participate in Michael additions. For example, after an initial reaction with hydrogen peroxide to form a triazine dione, the resulting compound can undergo a Michael addition to benzylidenemalononitrile (B1330407). ekb.eg

The exploration of these pathways continues to yield novel molecular frameworks, many of which are investigated for further applications. ekb.eg

Interactive Table: Examples of Heterocyclic Systems Synthesized from Cyanoacetohydrazide Derivatives

| Starting Material | Reagent(s) | Resulting Heterocycle | Reference |

| Cyanoacetohydrazide | Isatin | Cyano-N-(2-oxo-1,2-dihydroindol-3-ylidene)acetohydrazide | researchgate.net |

| Cyanoacetohydrazide | Acetylacetone (B45752), Benzaldehyde | Pyrazole (B372694) and Pyridine (B92270) derivatives | ekb.eg |

| N',N''-(1,2-diphenylethane-1,2-diylidene)bis(2-cyanoacetohydrazide) | Benzaldehyde, Hydrazines | Bis-pyrazoles | researchgate.net |

| Cyanoacetohydrazide | Ethyl Acetoacetate | Pyrazolone derivatives | mdpi.com |

| Cyanoacetohydrazide | 2-Acetylfuran | Coumarin, Pyridine, Thiophene, Thiazole (B1198619) derivatives | mdpi.com |

| Cyanoacetohydrazide | Carbon Disulfide, Dimethyl Sulfate | Ketene dithioacetals | nih.gov |

| Cyanoacetohydrazide | Diethyl Oxalate (B1200264) | Dihydropyrrolo[2,3-c]pyrazole-3,4-dione | ekb.eg |

Integration with Advanced Materials Science

The utility of this compound extends into materials science, where it is recognized as a valuable building block for creating functional materials and polymers. bldpharm.com Its capacity to form stable, polyfunctional heterocyclic systems is key to this application. The resulting complex molecules can be designed to possess specific optical, electronic, or thermal properties, making them suitable for advanced material applications.

The synthesis of polymers and other materials often leverages the predictable reactivity of the hydrazide and cyano groups. These functional groups can be polymerized or integrated into larger supramolecular structures. researchgate.net The heterocyclic compounds derived from this compound, such as pyridazines and pyrazoles, are known scaffolds in the development of materials with interesting chemical and physical properties. researchgate.netnih.gov Research in this area focuses on creating novel monomers for polymerization and building blocks for metal-organic frameworks (MOFs) and other coordinated polymer systems. bldpharm.com

Development of Analytical Derivatization Agents

A significant recent development is the use of cyanoacetohydrazide as a novel derivatizing agent in analytical chemistry, specifically for ultra-high-performance liquid chromatography-high-resolution mass spectrometry (UHPLC-HRMS). mdpi.com This application is particularly notable for the analysis of steroids in biological samples like urine. mdpi.com

Derivatization is a crucial step in the analysis of many compounds that have poor ionization efficiency or chromatographic retention. By reacting the analyte with a derivatizing agent, its chemical properties are altered to make it more amenable to analysis. Cyanoacetohydrazide has been shown to be a highly effective agent for this purpose. mdpi.com

A 2024 study highlighted the advantages of using cyanoacetohydrazide for steroid analysis, comparing it favorably to the commonly used agent, hydroxylamine. mdpi.com The key findings include:

Enhanced Efficiency: The novel agent provided a two- to five-fold increase in efficiency compared to hydroxylamine. mdpi.com

Optimized Conditions: The maximum yield for the derivatization reaction was achieved at a pH of 2.8, a temperature of 40°C, and a reaction time of 70 minutes. mdpi.com

Improved Ionization: Cyanoacetohydrazide enhances ionization efficiency in the positive ion mode, which can streamline analysis by potentially removing the need for separate runs in both positive and negative modes. mdpi.com

Simplified Screening: The derivatives exhibit reproducible fragmentation patterns during collision-induced dissociation, which aids in non-targeted screening for steroids. mdpi.com

Interactive Table: Optimal Conditions for Steroid Derivatization with Cyanoacetohydrazide

| Parameter | Optimal Value |

| pH | 2.8 |

| Temperature | 40 °C |

| Reaction Time | 70 minutes |

| Limit of Detection | 5 ng/mL |

Data sourced from a 2024 study on UHPLC-HRMS analysis. mdpi.com

This innovative use of cyanoacetohydrazide as a derivatization agent opens new avenues for sensitive and efficient bioanalytical methods. mdpi.com

Q & A

Q. What are the standard synthetic protocols for preparing N'-acetyl-2-cyanoacetohydrazide and its derivatives?

- Methodological Answer : The compound can be synthesized via condensation reactions. For example, reacting 2-cyanoacetohydrazide with acetylating agents (e.g., acetyl chloride) in ethanol under reflux conditions (60–80°C) yields the acetylated derivative. Stoichiometric ratios (1:1.2 for hydrazide:aldehyde) and purification via recrystallization (ethanol or methanol) are critical for high yields . For derivatives, substituents like benzaldehyde or 4-chloroacetophenone are introduced by refluxing in acetic acid or ethanol, followed by vacuum filtration and solvent washing .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Use a combination of IR spectroscopy (amide I/II bands at ~1650 cm⁻¹ and ~1550 cm⁻¹; cyano group at ~2200 cm⁻¹) and NMR (¹H and ¹³C). The acetyl proton appears as a singlet at δ 2.1–2.3 ppm in ¹H-NMR, while the cyano carbon resonates at ~115–120 ppm in ¹³C-NMR. Elemental analysis (C, H, N) confirms purity, with deviations <0.4% indicating successful synthesis .

Q. What are the primary applications of this compound in heterocyclic chemistry?

- Methodological Answer : It serves as a versatile intermediate for synthesizing pyridine, pyrazole, and chromeno-pyridine derivatives. For instance, reactions with α-benzoylcinnamonitriles in acetic acid yield pyrazolo[3,4-b]pyridines via cyclocondensation. These reactions often involve tautomerization and hydrogen bonding, confirmed by X-ray crystallography .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be analyzed when intermediates are non-isolable?

- Methodological Answer : Use time-resolved spectroscopy (e.g., stopped-flow UV-Vis) and computational modeling (DFT calculations) to track transient intermediates. For example, in chromeno-pyridine synthesis ( ), the non-isolable enamine intermediate can be inferred via LC-MS/MS fragmentation patterns and transition-state simulations .

Q. What strategies optimize anti-proliferative activity screening for this compound derivatives?

- Methodological Answer : Screen derivatives against cancer cell lines (e.g., MCF-7, HepG2) and normal fibroblasts (e.g., WI-38) using MTT assays. Prioritize compounds with IC₅₀ <10 µM for cancer cells and >100 µM for normal cells. Validate selectivity via apoptosis assays (Annexin V/PI staining) and molecular docking to identify binding modes with targets like topoisomerase II .

Q. How do solvent and reaction conditions influence the tautomeric behavior of this compound derivatives?

- Methodological Answer : Polar aprotic solvents (e.g., DMF) stabilize enol tautomers, while protic solvents (e.g., ethanol) favor keto forms. Monitor tautomer ratios using variable-temperature NMR or IR spectroscopy . For crystallographic confirmation, grow single crystals in methanol/water mixtures and analyze hydrogen-bonding networks .

Q. What safety protocols are essential when handling this compound in the lab?

- Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation/ingestion; if exposed, rinse eyes/skin with water for 15+ minutes and seek medical attention. Store at 2–8°C in airtight containers. For spills, neutralize with sodium bicarbonate and dispose via hazardous waste protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。